Tricosa-1,6,10-trien-3-ol

Description

3,7,11-Trimethyldodeca-1,6,10-trien-3-ol, commonly known as nerolidol, is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol . It exists in multiple stereoisomeric forms, including cis and trans configurations, which significantly influence its physical and olfactory properties . Nerolidol is classified under the FEMA GRAS (Generally Recognized As Safe) category (FEMA No. 2772) and is widely utilized in fragrances, flavorings, and pharmaceuticals due to its floral, citrus-like aroma .

Properties

CAS No. |

192122-06-8 |

|---|---|

Molecular Formula |

C23H42O |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

tricosa-1,6,10-trien-3-ol |

InChI |

InChI=1S/C23H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)4-2/h4,15-16,19-20,23-24H,2-3,5-14,17-18,21-22H2,1H3 |

InChI Key |

XOKLVEIYJUUJJC-UHFFFAOYSA-N |

Canonical SMILES |

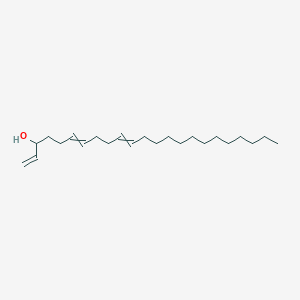

CCCCCCCCCCCCC=CCCC=CCCC(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricosa-1,6,10-trien-3-ol typically involves the use of commercially available starting materials. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene to form the desired triene structure. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as distillation or chromatography to obtain the pure compound. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tricosa-1,6,10-trien-3-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using a palladium or platinum catalyst.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of tricosa-1,6,10-trien-3-one.

Reduction: Formation of tricosanol.

Substitution: Formation of tricosa-1,6,10-trien-3-chloride or tricosa-1,6,10-trien-3-bromide.

Scientific Research Applications

Tricosa-1,6,10-trien-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricosa-1,6,10-trien-3-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes, leading to cell lysis. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .

Comparison with Similar Compounds

Natural Occurrence

Nerolidol is a key volatile compound in essential oils of various plants:

- Jasminum officinale: Constitutes ~12.54% of the essential oil, alongside phytol and other terpenoids .

- Chaerophyllum bulbosum : Found in Greek wild populations (8.5% of the oil composition) .

Physical and Chemical Properties

- Boiling Point : ~435.9°C (predicted) .

- Solubility : Insoluble in water; miscible with organic solvents .

- Stability : Prone to oxidation, requiring storage under inert gases like argon .

- Odor Profile: Floral and citrus notes, with variations depending on stereochemistry (e.g., cis-nerolidol may exhibit subtler tones compared to trans) .

Comparison with Similar Compounds

Nerolidol shares structural and functional similarities with other terpenoid alcohols. Below is a detailed analysis:

Structural Isomers of Nerolidol

Functional Analogues in Essential Oils

Key Differences in Properties

Chain Length and Branching: Nerolidol (C₁₅) is a sesquiterpene, while linalool (C₁₀) is a monoterpene. This difference affects volatility, with linalool having a lower boiling point (~198°C) compared to nerolidol . Phytol (C₂₀), a diterpene, is less volatile and contributes to fixative properties in perfumery .

Stereochemical Impact :

- trans-Nerolidol is more commercially prevalent due to its stability and intense aroma, whereas cis-nerolidol is rarer and often requires synthetic preparation .

Biological Activity: Nerolidol exhibits antifungal and anti-inflammatory properties, while myristicin is noted for its insecticidal and psychoactive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.